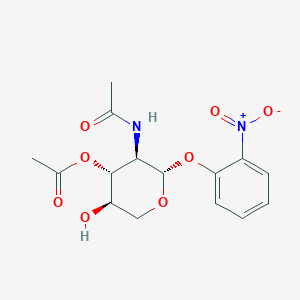
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C15H17NO9 and a molecular weight of 355.3 g/mol . It is a derivative of xylopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the phenyl group at position 2 is substituted with a nitro group. This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl b-D-xylopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenyl b-D-xylopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Nitrophenyl b-D-xylopyranoside.
Reduction: 2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is used in various scientific research applications, including:
Proteomics Research: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biological Studies: The compound is used to investigate the biochemical pathways involving xylopyranosides and their derivatives.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically. The acetyl groups protect the hydroxyl groups from premature hydrolysis, ensuring that the compound remains stable until it reaches the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl b-D-xylopyranoside: Lacks the acetyl groups at positions 2 and 3.
2-Nitrophenyl 2,3,4-Tri-O-acetyl-b-D-xylopyranoside: Has an additional acetyl group at position 4.
2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside: The nitro group is reduced to an amino group.
Uniqueness
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is unique due to its specific acetylation pattern, which provides stability and specificity in enzymatic assays. The presence of the nitro group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C15H18N2O8 |
|---|---|
Molecular Weight |
354.31 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-acetamido-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H18N2O8/c1-8(18)16-13-14(24-9(2)19)11(20)7-23-15(13)25-12-6-4-3-5-10(12)17(21)22/h3-6,11,13-15,20H,7H2,1-2H3,(H,16,18)/t11-,13-,14+,15+/m1/s1 |
InChI Key |
PELDLXKYYZLNKB-RZFFKMDDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](CO[C@H]1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(COC1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


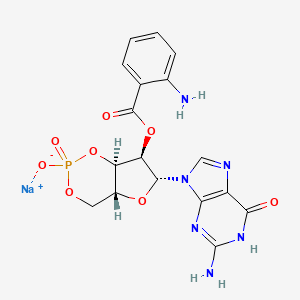

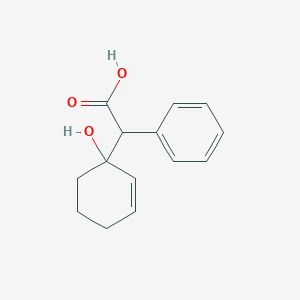
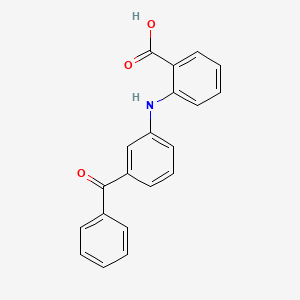
![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)


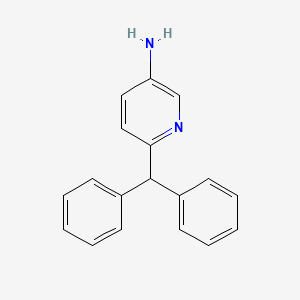
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
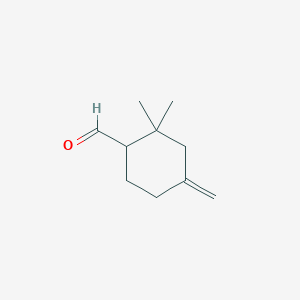

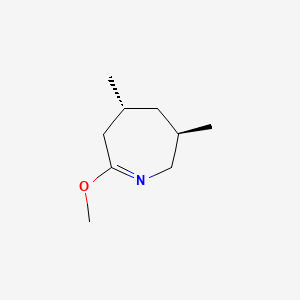
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
